4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile
Description
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a fluorine atom at position 4 and a cyano group (-CN) at position 1. The norbornane skeleton imparts rigidity and stereochemical control, making it valuable in medicinal chemistry as a scaffold for drug design. The fluorine substituent enhances metabolic stability and modulates lipophilicity, while the electron-withdrawing cyano group influences electronic properties and reactivity.
Properties
CAS No. |
84553-38-8 |
|---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2 |
InChI Key |
DWBRJQJCRGPDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated or estimated based on structural analogs. †Molecular weight discrepancy noted in ; actual value may differ.
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile increases lipophilicity (higher XLogP3 = 2.1) compared to the fluorine-substituted analog (estimated XLogP3 ~1.5). However, fluorine’s electronegativity enhances dipole interactions and metabolic stability .
- Oxo and Methyl Groups : The 3-oxo and 4,7,7-trimethyl substituents in 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonitrile introduce steric bulk and polarity, reducing lipophilicity (XLogP3 = 1.3) .
Bicyclo Framework Differences
- [2.2.1] vs.
Functional Group Impact
- Cyano vs. Carboxylate Ester: The cyano group’s electron-withdrawing nature contrasts with the carboxylate ester’s electron-donating properties, affecting reactivity and intermolecular interactions.
- Heteroatom Inclusion : The 7-azabicyclo[2.2.1]heptane-1-carbonitrile’s nitrogen atom increases polarity (TPSA = 49.3 Ų) and enables hydrogen bonding, enhancing solubility .
Biological Activity
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile, a bicyclic compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 84553-38-8
- Molecular Formula : C10H10FN
- Molecular Weight : 165.19 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
The mechanism of action is primarily attributed to the compound's ability to interact with biological targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction : Inhibition of enzymes such as cyclooxygenase (COX) could contribute to its anti-inflammatory effects.
Neuropharmacological Studies
A study conducted on animal models explored the effects of this compound on anxiety and depression-like behaviors. The results indicated:
- Reduction in Anxiety : Subjects treated with the compound showed decreased anxiety levels in elevated plus-maze tests.
- Antidepressant Effects : Behavioral tests indicated a significant reduction in depressive-like symptoms compared to control groups.
Antimicrobial Activity
Research evaluating the antimicrobial properties demonstrated:
- Inhibition Zones : The compound exhibited notable inhibition zones against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
Enzyme Inhibition Studies
Investigations into the enzyme inhibition potential revealed:
- Cyclooxygenase (COX) Inhibition : The compound showed IC50 values indicating moderate inhibition of COX enzymes, suggesting anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 4-Fluorobicyclo[2.2.1]heptane | Moderate COX inhibition | 25 |
| Bicyclo[3.3.0]octane | Low COX inhibition | >100 |
| Bicyclo[2.2.2]octane | No significant biological activity | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
